Cas no 1235329-00-6 (N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide)

N-(4-{(2,2,2-Trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide is a specialized quinoxaline derivative designed for applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a trifluoroethyl carbamoyl moiety, enhancing binding affinity and metabolic stability. The quinoxaline core provides a rigid scaffold, facilitating selective interactions with biological targets. This compound is particularly valuable in the development of enzyme inhibitors and receptor modulators due to its balanced lipophilicity and electronic properties. Its synthetic versatility allows for further functionalization, making it a useful intermediate in drug discovery. High purity and well-characterized synthesis pathways ensure reproducibility for research applications.
N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide structure
1235329-00-6 structure
Product name:N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide
CAS No:1235329-00-6
MF:C19H15F3N4O2
Molecular Weight:388.343214273453
CID:6295494
PubChem ID:49675502

N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide
    • N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]quinoxaline-2-carboxamide
    • F5097-2505
    • N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide
    • 1235329-00-6
    • VU0635434-1
    • N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)quinoxaline-2-carboxamide
    • AKOS024497914
    • インチ: 1S/C19H15F3N4O2/c20-19(21,22)11-24-17(27)9-12-5-7-13(8-6-12)25-18(28)16-10-23-14-3-1-2-4-15(14)26-16/h1-8,10H,9,11H2,(H,24,27)(H,25,28)
    • InChIKey: RNYPCYMDWPQYLD-UHFFFAOYSA-N
    • SMILES: FC(CNC(CC1C=CC(=CC=1)NC(C1C=NC2C=CC=CC=2N=1)=O)=O)(F)F

計算された属性

  • 精确分子量: 388.11471022g/mol
  • 同位素质量: 388.11471022g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 550
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84Ų
  • XLogP3: 2.7

N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5097-2505-2μmol
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)quinoxaline-2-carboxamide
1235329-00-6
2μmol
$57.0 2023-09-10
Life Chemicals
F5097-2505-15mg
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)quinoxaline-2-carboxamide
1235329-00-6
15mg
$89.0 2023-09-10
Life Chemicals
F5097-2505-25mg
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)quinoxaline-2-carboxamide
1235329-00-6
25mg
$109.0 2023-09-10
Life Chemicals
F5097-2505-40mg
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)quinoxaline-2-carboxamide
1235329-00-6
40mg
$140.0 2023-09-10
Life Chemicals
F5097-2505-100mg
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)quinoxaline-2-carboxamide
1235329-00-6
100mg
$248.0 2023-09-10
Life Chemicals
F5097-2505-10μmol
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)quinoxaline-2-carboxamide
1235329-00-6
10μmol
$69.0 2023-09-10
Life Chemicals
F5097-2505-2mg
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)quinoxaline-2-carboxamide
1235329-00-6
2mg
$59.0 2023-09-10
Life Chemicals
F5097-2505-30mg
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)quinoxaline-2-carboxamide
1235329-00-6
30mg
$119.0 2023-09-10
Life Chemicals
F5097-2505-50mg
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)quinoxaline-2-carboxamide
1235329-00-6
50mg
$160.0 2023-09-10
Life Chemicals
F5097-2505-5mg
N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)quinoxaline-2-carboxamide
1235329-00-6
5mg
$69.0 2023-09-10

N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide 関連文献

N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamideに関する追加情報

Comprehensive Overview of N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide (CAS No. 1235329-00-6)

N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide (CAS No. 1235329-00-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the quinoxaline derivative family, which is known for its diverse biological activities. The presence of a trifluoroethyl group and a carbamoylmethyl moiety enhances its reactivity and binding affinity, making it a promising candidate for drug discovery and material science.

In recent years, the demand for quinoxaline-based compounds has surged, driven by their applications in kinase inhibition, anticancer research, and antimicrobial development. Researchers are particularly interested in how N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide interacts with biological targets, such as enzymes and receptors, to modulate cellular pathways. Its CAS No. 1235329-00-6 is frequently searched in academic databases and patent filings, reflecting its relevance in cutting-edge scientific endeavors.

The synthesis of N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide involves multi-step organic reactions, including amide coupling and aryl substitution. These methods are optimized to achieve high yields and purity, which are critical for its use in high-throughput screening and structure-activity relationship (SAR) studies. The compound's molecular weight and solubility properties are also key factors in its formulation for preclinical testing.

From an industrial perspective, CAS No. 1235329-00-6 is often discussed in the context of intellectual property and patent landscapes. Companies specializing in small molecule therapeutics and agrochemical innovations are actively exploring its potential. The compound's trifluoroethyl group is particularly noteworthy, as it can improve metabolic stability and bioavailability, addressing common challenges in drug development.

Environmental and regulatory considerations are also pivotal when working with N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide. While it is not classified as a hazardous substance, proper handling and disposal protocols are essential to ensure safety and compliance with global chemical regulations. Researchers must adhere to Good Laboratory Practices (GLP) when studying its effects on biological systems.

In summary, N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)quinoxaline-2-carboxamide (CAS No. 1235329-00-6) represents a fascinating area of study at the intersection of medicinal chemistry and materials science. Its versatile applications, coupled with ongoing advancements in synthetic methodologies, position it as a valuable tool for addressing unmet needs in healthcare and agriculture. As interest in quinoxaline derivatives continues to grow, this compound is likely to remain a focal point of scientific inquiry and innovation.

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